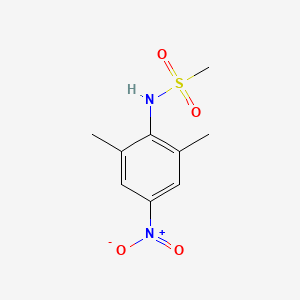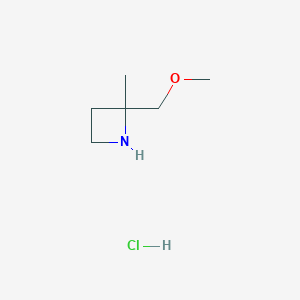
2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide is a chemical compound that has been attracting attention. The thiophene nucleus, a key component of this compound, is recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the reaction of enaminones with different nucleophiles and electrophiles . For instance, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized for STING-agonistic activity evaluation .Molecular Structure Analysis
The molecular formula of 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide is C18H20N2O4S2, and it has a molecular weight of 392.49. The structure of this compound and similar thiophene derivatives often includes a sulfur-containing bicyclic ring .Chemical Reactions Analysis
Thiophene derivatives, including 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide, can undergo various chemical reactions. For example, enaminone was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield a related compound .Aplicaciones Científicas De Investigación
- Anticancer Properties : Thiophene derivatives exhibit promising anticancer activity. Researchers explore their potential as novel chemotherapeutic agents by targeting specific pathways in cancer cells .
- Anti-Inflammatory Effects : The thiophene ring system contributes to anti-inflammatory properties. Compounds like “2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide” may modulate inflammatory responses .
- Antimicrobial Activity : Thiophenes have demonstrated antimicrobial effects. Investigating their mechanism of action and optimizing their structure could lead to new antibiotics .
- Cardiovascular Applications : Some thiophene derivatives possess antihypertensive and anti-atherosclerotic properties. These compounds may contribute to cardiovascular health .
Organic Electronics and Material Science
Thiophenes play a crucial role in various technological applications:
- Organic Semiconductors : Thiophene-based molecules are essential components in organic semiconductors. Their unique electronic properties make them suitable for organic field-effect transistors (OFETs) and solar cells .
- Organic Light-Emitting Diodes (OLEDs) : Incorporating thiophene-containing compounds into OLEDs enhances their performance. These materials emit light efficiently, making them valuable for display technologies .
Industrial Chemistry
Thiophene derivatives find applications beyond the lab:
- Corrosion Inhibitors : Industries use thiophenes as corrosion inhibitors to protect metal surfaces from degradation .
Synthetic Methods
Various synthetic routes lead to thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. These reactions allow the construction of diverse structures .
For more in-depth information, you can refer to the research articles cited below:
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(4-ethylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-2-22(19,20)10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-21-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBURPZKMAYRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)
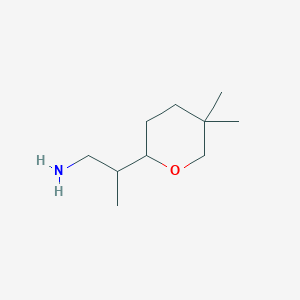
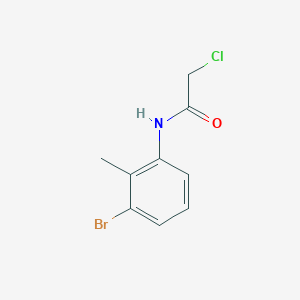

![3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2521295.png)
![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)
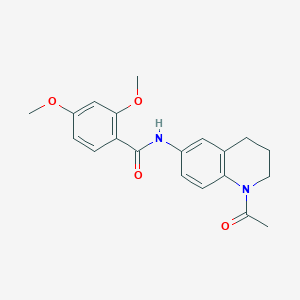
![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)
![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid](/img/structure/B2521303.png)

